Cas no 2168151-60-6 (1-2-(1-hydroxy-2-methoxyethyl)-1,3-thiazol-4-ylethan-1-one)
1-2-(1-hydroxy-2-methoxyethyl)-1,3-thiazol-4-ylethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-2-(1-hydroxy-2-methoxyethyl)-1,3-thiazol-4-ylethan-1-one
- 1-[2-(1-hydroxy-2-methoxyethyl)-1,3-thiazol-4-yl]ethan-1-one
- 2168151-60-6
- EN300-1269566
-
- Inchi: 1S/C8H11NO3S/c1-5(10)6-4-13-8(9-6)7(11)3-12-2/h4,7,11H,3H2,1-2H3
- InChI Key: FBRCCTYNDBFPLI-UHFFFAOYSA-N
- SMILES: S1C=C(C(C)=O)N=C1C(COC)O
Computed Properties
- Exact Mass: 201.04596439g/mol
- Monoisotopic Mass: 201.04596439g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 87.7Ų
1-2-(1-hydroxy-2-methoxyethyl)-1,3-thiazol-4-ylethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1269566-0.05g |
1-[2-(1-hydroxy-2-methoxyethyl)-1,3-thiazol-4-yl]ethan-1-one |
2168151-60-6 | 0.05g |
$660.0 | 2023-05-25 | ||
| Enamine | EN300-1269566-0.1g |
1-[2-(1-hydroxy-2-methoxyethyl)-1,3-thiazol-4-yl]ethan-1-one |
2168151-60-6 | 0.1g |
$691.0 | 2023-05-25 | ||
| Enamine | EN300-1269566-0.25g |
1-[2-(1-hydroxy-2-methoxyethyl)-1,3-thiazol-4-yl]ethan-1-one |
2168151-60-6 | 0.25g |
$723.0 | 2023-05-25 | ||
| Enamine | EN300-1269566-0.5g |
1-[2-(1-hydroxy-2-methoxyethyl)-1,3-thiazol-4-yl]ethan-1-one |
2168151-60-6 | 0.5g |
$754.0 | 2023-05-25 | ||
| Enamine | EN300-1269566-1.0g |
1-[2-(1-hydroxy-2-methoxyethyl)-1,3-thiazol-4-yl]ethan-1-one |
2168151-60-6 | 1g |
$785.0 | 2023-05-25 | ||
| Enamine | EN300-1269566-2.5g |
1-[2-(1-hydroxy-2-methoxyethyl)-1,3-thiazol-4-yl]ethan-1-one |
2168151-60-6 | 2.5g |
$1539.0 | 2023-05-25 | ||
| Enamine | EN300-1269566-5.0g |
1-[2-(1-hydroxy-2-methoxyethyl)-1,3-thiazol-4-yl]ethan-1-one |
2168151-60-6 | 5g |
$2277.0 | 2023-05-25 | ||
| Enamine | EN300-1269566-10.0g |
1-[2-(1-hydroxy-2-methoxyethyl)-1,3-thiazol-4-yl]ethan-1-one |
2168151-60-6 | 10g |
$3376.0 | 2023-05-25 | ||
| Enamine | EN300-1269566-50mg |
1-[2-(1-hydroxy-2-methoxyethyl)-1,3-thiazol-4-yl]ethan-1-one |
2168151-60-6 | 50mg |
$660.0 | 2023-10-02 | ||
| Enamine | EN300-1269566-100mg |
1-[2-(1-hydroxy-2-methoxyethyl)-1,3-thiazol-4-yl]ethan-1-one |
2168151-60-6 | 100mg |
$691.0 | 2023-10-02 |
1-2-(1-hydroxy-2-methoxyethyl)-1,3-thiazol-4-ylethan-1-one Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 1-2-(1-hydroxy-2-methoxyethyl)-1,3-thiazol-4-ylethan-1-one
Recent Advances in the Study of 1-2-(1-hydroxy-2-methoxyethyl)-1,3-thiazol-4-ylethan-1-one (CAS: 2168151-60-6)
The compound 1-2-(1-hydroxy-2-methoxyethyl)-1,3-thiazol-4-ylethan-1-one (CAS: 2168151-60-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiazole ring and functionalized side chains, exhibits promising biological activities, making it a potential candidate for therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and mechanisms of action, providing valuable insights for drug development.
One of the key areas of research has been the synthesis and optimization of 1-2-(1-hydroxy-2-methoxyethyl)-1,3-thiazol-4-ylethan-1-one. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity while reducing production costs. The researchers employed a multi-step process involving the condensation of 2-amino-thiazole derivatives with hydroxy-methoxyethyl ketones, followed by selective oxidation. This method not only enhances scalability but also minimizes the formation of by-products, which is critical for industrial applications.
In addition to synthetic advancements, the biological activity of this compound has been extensively investigated. Preliminary in vitro studies have demonstrated its potent inhibitory effects on specific enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These findings suggest potential applications in the treatment of chronic inflammatory diseases, including rheumatoid arthritis and asthma. Furthermore, molecular docking simulations have revealed strong binding affinities between the compound and the active sites of these enzymes, providing a structural basis for its inhibitory activity.
Recent in vivo studies have further validated the therapeutic potential of 1-2-(1-hydroxy-2-methoxyethyl)-1,3-thiazol-4-ylethan-1-one. Animal models of inflammation treated with the compound showed significant reductions in pro-inflammatory cytokines, such as TNF-α and IL-6, without observable toxicity at therapeutic doses. These results highlight its potential as a safer alternative to existing non-steroidal anti-inflammatory drugs (NSAIDs), which are often associated with gastrointestinal and cardiovascular side effects.
Another promising avenue of research involves the compound's potential anticancer properties. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported that 1-2-(1-hydroxy-2-methoxyethyl)-1,3-thiazol-4-ylethan-1-one induces apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism appears to involve the activation of intrinsic apoptotic pathways via mitochondrial membrane depolarization and caspase-3 activation. These findings open new possibilities for developing targeted therapies for drug-resistant cancers.
Despite these encouraging results, challenges remain in the clinical translation of this compound. Pharmacokinetic studies indicate that 1-2-(1-hydroxy-2-methoxyethyl)-1,3-thiazol-4-ylethan-1-one has moderate bioavailability, necessitating further formulation optimization to enhance its absorption and distribution. Additionally, long-term toxicity studies are required to ensure its safety profile in humans. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these issues and accelerate the compound's progression to clinical trials.
In conclusion, 1-2-(1-hydroxy-2-methoxyethyl)-1,3-thiazol-4-ylethan-1-one (CAS: 2168151-60-6) represents a promising candidate for the development of novel anti-inflammatory and anticancer agents. Recent advancements in its synthesis, mechanistic understanding, and preclinical evaluation underscore its potential to address unmet medical needs. Continued research and development efforts will be crucial in translating these findings into clinically viable therapies.
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